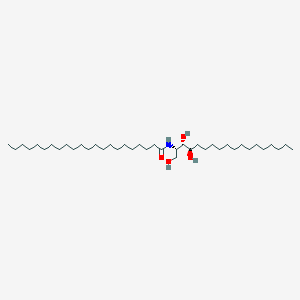

N-(docosanoyl)-4R-hydroxysphinganine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMNZQFRNXDRER-HIERITDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344209 | |

| Record name | N-Docosanoyl-4-hydroxysphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164576-03-8 | |

| Record name | C22 phytoceramide (t18:0/22:0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C22 PHYTOCERAMIDE (T18:0/22:0) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of N Docosanoyl 4r Hydroxysphinganine

De Novo Biosynthesis Pathway of Sphingolipids

The de novo synthesis of sphingolipids is the primary pathway for producing these essential molecules from basic precursors. nih.govrjraap.com This process begins in the endoplasmic reticulum (ER) and involves a series of enzymatic steps that build the characteristic sphingoid base backbone and subsequently attach a fatty acyl chain. nih.govresearchgate.netresearchgate.net

Role of Serine Palmitoyltransferase (SPT) in Initial Steps

The genesis of all sphingolipids, including N-(docosanoyl)-4R-hydroxysphinganine, commences with the rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govnih.gov This enzyme facilitates the condensation of L-serine and palmitoyl-CoA. researchgate.netnih.gov The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govnih.gov In mammalian cells, SPT is a complex composed of at least two core subunits, SPTLC1 and SPTLC2, with a third subunit, SPTLC3, also identified, which can influence the enzyme's substrate specificity. nih.govcapes.gov.brtheadl.com The catalytic site of the SPT complex faces the cytosol, where it accesses its substrates. nih.gov

Formation of Dihydrosphinganine (Sphinganine)

Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to dihydrosphinganine (also called sphinganine). nih.govresearchgate.net This reaction is a reduction of the ketone group at the C-3 position to a hydroxyl group, catalyzed by the enzyme 3-ketosphinganine reductase (KDSR) in an NADPH-dependent manner. nih.govresearchgate.net Like SPT, this enzyme is located in the ER membrane. researchgate.net Dihydrosphinganine is the simplest sphingoid long-chain base and serves as a critical precursor for more complex sphingolipids. nih.govnih.gov

N-Acylation of (4R)-hydroxysphinganine (Phytosphingosine)

To form the specific backbone of this compound, dihydrosphinganine must first be converted to (4R)-hydroxysphinganine, commonly known as phytosphingosine (B30862). This conversion involves the hydroxylation of sphinganine (B43673) at the C-4 position. nih.gov This reaction is catalyzed by a sphinganine C4-hydroxylase. nih.gov Once formed, phytosphingosine is available for N-acylation. nih.gov This acylation step involves the formation of an amide bond between the amino group of the phytosphingosine backbone and a fatty acyl-CoA. nih.govwikipedia.org

The N-acylation of phytosphingosine is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govwikipedia.org These enzymes are integral membrane proteins of the endoplasmic reticulum. wikipedia.org In mammals, there are six distinct CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govwikipedia.org

In yeast (Saccharomyces cerevisiae), the homologous proteins Lag1p and Lac1p are essential for the acyl-CoA-dependent ceramide synthase reaction. nih.govnih.gov Deletion of both genes leads to a significant reduction in sphingolipid levels. nih.gov In plants such as Arabidopsis thaliana, the ceramide synthase family includes LAG1 HOMOLOGs (LOH), specifically LOH1, LOH2, and LOH3. frontiersin.org These enzymes are responsible for producing ceramides (B1148491) by attaching a fatty acid to a long-chain base. frontiersin.org LOH1 and LOH3 are classified as class II ceramide synthases, which preferentially use very-long-chain acyl-CoAs as substrates. frontiersin.org

The formation of this compound specifically requires the use of docosanoyl-CoA, a very-long-chain fatty acyl-CoA with a 22-carbon backbone (C22:0). The substrate specificity of the ceramide synthase isoforms is therefore critical.

In mammals, CerS2 is the primary enzyme responsible for synthesizing ceramides with very long acyl chains (C20-C26). nih.govelsevierpure.com Research shows a strong correlation between CerS2 mRNA levels and the abundance of ceramides containing these long acyl chains in various tissues. nih.gov Similarly, CerS3 is involved in the synthesis of ceramides with very long chains. In plants, the class II ceramide synthases, LOH1 and LOH3, are known to prefer very-long-chain acyl-CoAs. frontiersin.org The synthesis of phytoceramides containing diverse and very-long-chain fatty acids, including C22, has been demonstrated through the N-acylation of phytosphingosine. nih.gov This specificity ensures the production of a diverse range of ceramide species, each with potentially distinct biological roles. nih.gov

Salvage Pathway Contributions to this compound Pool

In addition to de novo synthesis, the cellular pool of this compound can be supplemented through the sphingolipid salvage pathway. nih.govresearchgate.net This pathway is a recycling mechanism that breaks down complex sphingolipids, such as glycosphingolipids, into their constituent parts, which can then be reused. nih.govmdpi.com

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Pathway | Function | Substrates | Product |

| Serine Palmitoyltransferase (SPT) | De Novo | Catalyzes the initial, rate-limiting step of sphingolipid synthesis. nih.govnih.gov | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine nih.gov |

| 3-Ketosphinganine Reductase (KDSR) | De Novo | Reduces the ketone group of 3-ketodihydrosphingosine. nih.govresearchgate.net | 3-Ketodihydrosphingosine, NADPH | Dihydrosphinganine (Sphinganine) researchgate.net |

| Sphinganine C4-hydroxylase | De Novo | Hydroxylates dihydrosphinganine at the C4 position. nih.gov | Dihydrosphinganine | (4R)-hydroxysphinganine (Phytosphingosine) nih.gov |

| Ceramide Synthase (CerS) | De Novo & Salvage | N-acylates the sphingoid base with a fatty acyl-CoA. nih.govwikipedia.org | (4R)-hydroxysphinganine, Docosanoyl-CoA | This compound |

| Ceramidase | Salvage | Hydrolyzes ceramide to release the sphingoid base for recycling. nih.govmdpi.com | Complex Sphingolipids/Ceramides | Phytosphingosine, Fatty Acid |

Subcellular Compartmentalization of Biosynthesis: Endoplasmic Reticulum and Related Membranes

The synthesis of sphingolipids, including the phytoceramide this compound, is initiated and largely proceeds within the membranes of the endoplasmic reticulum (ER). nih.govresearchgate.netelsevierpure.com The ER is a critical organelle responsible for protein and lipid production, and it houses the core enzymatic machinery for the de novo synthesis of the ceramide backbone. nih.govarizona.edu

The initial, rate-limiting step of sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphinganine, is catalyzed by serine palmitoyltransferase (SPT), an enzyme complex embedded in the ER membrane. nih.govresearchgate.net Subsequent reduction and acylation steps to form dihydroceramide (B1258172) also occur in the ER. nih.gov For the synthesis of this compound, the key hydroxylation and acylation steps are also localized to this organelle. Specifically, the enzyme responsible for adding the hydroxyl group at the C4 position of the sphinganine backbone to create phytosphingosine has been identified in the ER. nih.govresearchgate.net In mammals, an enzyme capable of producing phytoceramides, dihydroceramide C4-hydroxylase (DES2), is also located in the ER membrane. nih.gov

Once the basic phytoceramide structure is formed in the ER, it can be transported to other organelles, primarily the Golgi apparatus, for further modifications into more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids. elsevierpure.comnih.govresearchgate.net This transport can occur via vesicular transport or through the action of specific carrier proteins like the ceramide transfer protein (CERT). nih.gov

Research has also highlighted the role of mitochondria-associated membranes (MAM), a specialized region of the ER that is in close contact with mitochondria. These membranes have been shown to contain ceramide synthase activity, suggesting they may also be a site for ceramide and phytoceramide metabolism. nih.gov

Table 1: Key Enzymes in Phytoceramide Biosynthesis and their Subcellular Location

| Enzyme | Function | Primary Subcellular Location |

| Serine Palmitoyltransferase (SPT) | Catalyzes the condensation of serine and palmitoyl-CoA, the first step in sphingolipid synthesis. nih.gov | Endoplasmic Reticulum (ER) nih.govresearchgate.net |

| 3-Ketodihydrosphingosine Reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine). nih.gov | Endoplasmic Reticulum (ER) nih.gov |

| (Dihydro)Ceramide Synthase | Acylates the sphingoid base (sphinganine) to form dihydroceramide. nih.gov | Endoplasmic Reticulum (ER) nih.gov |

| Sphinganine C4-Hydroxylase | Hydroxylates sphinganine to form 4-hydroxysphinganine (B1654555) (phytosphingosine). nih.gov | Endoplasmic Reticulum (ER) nih.govresearchgate.net |

| Dihydroceramide C4-Hydroxylase (DES2) | Can hydroxylate dihydroceramide to produce phytoceramide. nih.gov | Endoplasmic Reticulum (ER) nih.gov |

Intermediates and Related Sphingolipid Species within the this compound Pathway

The biosynthetic route to this compound involves several key intermediates. The pathway diverges from that of standard ceramides found in many animal cells at the point of hydroxylation of the sphingoid base. nih.gov

The process begins with the formation of the sphingoid base backbone from non-sphingolipid precursors. nih.gov

L-Serine and Palmitoyl-CoA: These are the initial building blocks.

3-Ketodihydrosphingosine: Formed by the condensation of serine and palmitoyl-CoA. researchgate.net

Dihydrosphingosine (Sphinganine): The reduction product of 3-ketodihydrosphingosine. nih.gov

4-Hydroxysphinganine (Phytosphingosine): In plants, yeast, and some mammalian tissues, sphinganine is directly hydroxylated at the C4 position to form phytosphingosine. nih.govnih.govnih.gov

This compound: Phytosphingosine is then acylated by a ceramide synthase with docosanoyl-CoA (the activated form of behenic acid) to yield the final product. ebi.ac.uk

An alternative pathway in mammals involves the formation of dihydroceramide first, which is then hydroxylated by the enzyme DES2 to form a phytoceramide. nih.gov

The central precursor, phytoceramide, stands at a metabolic crossroads. From this point, various complex sphingolipids can be synthesized. Related species that share this metabolic origin include other phytoceramides with different fatty acid chain lengths, as well as more complex molecules where a headgroup is attached to the primary hydroxyl group of the phytoceramide backbone. nih.gov In fungi and plants, phytoceramide is a precursor to complex glycosphingolipids like inositol-phosphoryl ceramide (IPC). nih.gov In mammals, phytoceramides can be incorporated into sphingomyelins and neutral glycolipids. nih.gov

Table 2: Key Intermediates in the Biosynthesis of this compound

| Intermediate Compound | Description |

| L-Serine | An amino acid that provides the initial backbone structure. |

| Palmitoyl-CoA | A fatty acyl-CoA that condenses with serine. |

| 3-Ketodihydrosphingosine | The product of the initial condensation reaction. researchgate.net |

| Dihydrosphingosine (Sphinganine) | A saturated sphingoid long-chain base. nih.gov |

| 4-Hydroxysphinganine (Phytosphingosine) | The characteristic hydroxylated sphingoid base of phytoceramides. nih.gov |

| Dihydroceramide | An alternative intermediate that can be hydroxylated to phytoceramide. nih.gov |

Catabolism and Turnover Mechanisms of N Docosanoyl 4r Hydroxysphinganine

Hydrolysis of Complex Sphingolipids Yielding Ceramides (B1148491)

N-(docosanoyl)-4R-hydroxysphinganine is primarily generated in the stratum corneum through the enzymatic hydrolysis of its precursor, glucosyl-N-(docosanoyl)-4R-hydroxysphinganine. This process is a critical step in the formation of the epidermal permeability barrier.

In the upper layers of the epidermis, specifically the transition from the stratum granulosum to the stratum corneum, precursor lipids like glucosylceramides and sphingomyelins are assembled within lamellar bodies. nih.gov These organelles fuse with the plasma membrane of keratinocytes and release their contents into the extracellular space. Here, hydrolytic enzymes, also secreted into the intercellular space, act on these complex sphingolipids.

The principal enzyme responsible for the conversion of glucosylceramides to ceramides is glucosylceramide β-glucosidase (GBA1) . rhea-db.org This lysosomal enzyme, along with its non-lysosomal counterpart GBA2, cleaves the glucose moiety from glucosylceramides, yielding the corresponding ceramide. nih.gov The activity of GBA1 is crucial for the timely formation of the lipid barrier. Studies have shown that the enzyme's function is dependent on the structure of the lipid's aglycon moiety. nih.gov While specific kinetic data for this compound's glucosyl precursor is not extensively detailed, GBA1 is known to act on a broad range of glucosylceramides to form the diverse ceramide profile of the stratum corneum.

This hydrolytic step is essential, as the accumulation of glucosylceramides can disrupt the highly organized lamellar structure of the stratum corneum lipids, compromising the skin's barrier function.

Conversion to Downstream Sphingolipid Metabolites

Once formed, or after its life cycle within the stratum corneum, this compound is subject to catabolism, breaking it down into its constituent components. This process not only serves to recycle lipid components but also generates bioactive metabolites that play roles in cellular signaling.

The primary catabolic pathway for this compound is its hydrolysis into a free fatty acid and a sphingoid base. This reaction yields:

Behenic acid (a C22:0 saturated fatty acid)

Phytosphingosine (B30862) (4-hydroxysphinganine)

This breakdown is catalyzed by a class of enzymes known as ceramidases . nih.gov

The resulting phytosphingosine is a bioactive molecule in its own right and can be further metabolized. A key subsequent step is its phosphorylation by sphingosine kinases (SPHK1 and SPHK2) . nih.gov This reaction produces phytosphingosine-1-phosphate (P1P) , a signaling lipid involved in various cellular processes, including proliferation, differentiation, and apoptosis. biorxiv.orgnih.gov The generation of P1P from ceramide degradation highlights the role of catabolic pathways in producing potent signaling molecules. nih.gov

The other product, behenic acid, can be recycled for the synthesis of new ceramides or other lipids, or it can be degraded through fatty acid oxidation pathways.

Enzymes Involved in this compound Degradation

The enzymatic degradation of this compound is primarily carried out by ceramidases. These enzymes are classified based on their optimal pH into acid, neutral, and alkaline ceramidases. nih.gov

Given that this compound is a phytoceramide, alkaline ceramidase 3 (ACER3) is a key enzyme in its degradation. reactome.org ACER3, formerly known as alkaline phytoceramidase, is localized to the endoplasmic reticulum and Golgi apparatus and exhibits activity towards phytoceramides. biorxiv.orgplos.org It catalyzes the hydrolysis of phytoceramides to generate phytosphingosine and a free fatty acid. reactome.org

Research has shown that ACER3 has a preference for ceramides with long, unsaturated acyl chains. nih.gov While it efficiently hydrolyzes phytoceramides, its specific activity on very long-chain saturated phytoceramides like this compound is not as extensively characterized as its action on unsaturated counterparts. However, its established role in hydrolyzing phytoceramides makes it the most likely candidate for the catabolism of this specific compound. nih.govplos.org

The table below summarizes the key enzymes and their roles in the metabolic lifecycle of this compound.

| Enzyme | Function | Substrate(s) | Product(s) |

| Glucosylceramide β-glucosidase (GBA1) | Hydrolysis of glucosylceramide | Glucosyl-N-(docosanoyl)-4R-hydroxysphinganine | This compound, Glucose |

| Alkaline Ceramidase 3 (ACER3) | Hydrolysis of phytoceramide | This compound | Phytosphingosine, Behenic Acid |

| Sphingosine Kinase (SPHK1/2) | Phosphorylation of sphingoid base | Phytosphingosine | Phytosphingosine-1-Phosphate |

Cellular and Molecular Functions of N Docosanoyl 4r Hydroxysphinganine

Structural Integration within Biological Membranes

The biophysical properties of N-(docosanoyl)-4R-hydroxysphinganine underpin its critical role in the organization and function of biological membranes. As a ceramide, its ability to form extensive hydrogen-bond networks and its largely saturated acyl chain contribute to membrane stability and order. researchgate.netnih.gov

This compound, like other ceramides (B1148491), is a key player in the dynamics of lipid rafts—specialized membrane microdomains enriched in sphingolipids and cholesterol. nih.govresearchgate.net While ceramides are typically minor components of the plasma membrane, their levels can increase dramatically in response to cellular stimuli, often through the enzymatic breakdown of sphingomyelin (B164518). elsevierpure.comresearchgate.net This localized increase in ceramide concentration has a profound structural impact, inducing the coalescence of small, dynamic lipid rafts into larger, more stable signaling platforms. nih.govresearchgate.netnih.gov

These ceramide-enriched platforms serve to reorganize membrane components, clustering receptor proteins and other signaling molecules, thereby facilitating the initiation and amplification of signal transduction pathways. elsevierpure.comresearchgate.net The formation of these large domains alters the biophysical properties of the membrane and is considered a primary mechanism through which ceramides exert their biological effects. nih.govresearchgate.net The hydrogen-bonding capacity of the phytosphingosine (B30862) headgroup, featuring both a hydroxyl group and an amide linkage, is crucial for the tight packing and stabilization of these ceramide-rich domains. researchgate.net

Ceramides are centrally involved in the physical processes of membrane remodeling, including vesicle formation, trafficking, and fusion. nih.govjneurosci.org this compound contributes to these functions by influencing membrane fluidity and curvature. The synthesis of ceramides in the endoplasmic reticulum (ER) and their subsequent transport to the Golgi apparatus is a critical step for the production of more complex sphingolipids, such as sphingomyelin. nih.govnih.gov This metabolic flux is a driving force for vesicular transport from the Golgi to the plasma membrane. nih.gov

The intracellular movement of ceramides can occur through both vesicular and non-vesicular pathways. The ceramide transfer protein (CERT) has been identified as a key mediator of non-vesicular transport, extracting ceramide from the ER and delivering it to the Golgi. nih.gov The structural characteristics of the ceramide, including the length and saturation of its acyl chain, can influence its intracellular trafficking and ultimate subcellular destination, thereby affecting processes that rely on the precise localization of lipids. youtube.com Furthermore, sphingolipids are known to be essential for establishing and maintaining cell polarity in various cell types, a process that depends on sorted membrane trafficking.

Regulatory Roles in Cellular Signaling Pathways

Beyond its structural contributions, this compound and its constituent backbone, phytosphingosine, act as bioactive signaling molecules that modulate fundamental cellular processes.

The phytosphingosine component of this compound has demonstrated significant anti-proliferative effects in various cell models. Research has shown that phytosphingosine can inhibit the growth of human keratinocytes and leukemia cell lines. nih.govsciopen.com This inhibition is associated with a direct impact on the cell cycle and DNA synthesis. In one study, treatment of normal human epidermal keratinocytes (NHEKs) with phytosphingosine resulted in a potent, dose-dependent inhibition of DNA synthesis. nih.gov Similarly, studies on leukemia cell lines K562 and SUP-B15 revealed that phytosphingosine inhibited proliferation in a time- and dose-dependent manner. sciopen.com Further investigation has indicated that phytosphingosine can induce DNA damage, leading to the activation of damage-response proteins and subsequent cell cycle arrest, particularly in the S phase. nih.gov

Table 1: Research Findings on the Anti-Proliferative Effects of Phytosphingosine This table is interactive. Click on the headers to sort the data.

| Cell Type | Finding | Concentration/Time | Reference |

|---|---|---|---|

| Human Keratinocytes | Decreased [3H]thymidine incorporation into DNA by 80% compared to control. | 5 µM | nih.gov |

| K562 Leukemia Cells | IC₅₀ value of 17.67 µM for cell viability. | 24 hours | sciopen.com |

| K562 Leukemia Cells | IC₅₀ value of 12.52 µM for cell viability. | 48 hours | sciopen.com |

| SUP-B15 Leukemia Cells | IC₅₀ value of 17.58 µM for cell viability. | 24 hours | sciopen.com |

| SUP-B15 Leukemia Cells | IC₅₀ value of 14.86 µM for cell viability. | 48 hours | sciopen.com |

Phytosphingosine is a known promoter of cellular differentiation, particularly in epidermal keratinocytes. nih.govcosmeticsandtoiletries.com Studies have shown that treatment of normal human epidermal keratinocytes with phytosphingosine increases the production of the cornified envelope, a hallmark of terminal differentiation. nih.gov This is accompanied by an upregulation of key differentiation marker proteins, including involucrin, loricrin, and keratin (B1170402) 1. nih.gov Gene expression profiling via DNA microarrays has confirmed that phytosphingosine significantly promotes the differentiation program in cultured keratinocytes. cosmeticsandtoiletries.com This function is critical for the formation and maintenance of a healthy skin barrier. researchgate.net Beyond the skin, ceramides and their derivatives have been shown to be critical for the differentiation of other cell types, such as guiding embryonic stem cells toward an oligodendroglial lineage. nih.gov

Ceramides are widely recognized as second messengers in the signaling pathways of apoptosis. nih.gov The phytosphingosine backbone of this compound is a potent inducer of this form of programmed cell death. nih.gov The primary mechanism involves the direct perturbation of mitochondria. nih.govnih.gov

Studies have shown that phytosphingosine treatment leads to a reduction in the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade. nih.govnih.gov Specifically, the activation of initiator caspase-9 and effector caspase-3 has been documented. sciopen.comnih.gov Furthermore, phytosphingosine can down-regulate the expression of anti-apoptotic proteins such as BCL-2, which normally function to prevent mitochondrial outer membrane permeabilization. sciopen.com This collective evidence points to the activation of the mitochondria-mediated intrinsic apoptotic pathway as a key function of phytosphingosine. sciopen.comnih.gov

Table 2: Key Molecular Events in Phytosphingosine-Induced Apoptosis This table is interactive. Click on the headers to sort the data.

| Molecular Event | Observed Effect | Cell Type | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Reduction / Disintegration | Jurkat cells, CNE-2 cells | nih.govnih.gov |

| Cytochrome c | Release from mitochondria into cytosol | Jurkat cells, CNE-2 cells | nih.govnih.gov |

| BCL-2 Protein | Down-regulated protein expression | K562 leukemia cells | sciopen.com |

| Caspase-9 | Upregulation of Cleaved Caspase-9 | K562 leukemia cells | sciopen.com |

| Caspase-3 | Upregulation of Cleaved Caspase-3 | K562 leukemia cells, CNE-2 cells | sciopen.comnih.gov |

Participation in Cellular Stress Responses

This compound and other very-long-chain phytoceramides are implicated in the cellular response to stress, particularly in the context of the unfolded protein response (UPR). The UPR is a crucial signaling pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.

Research has demonstrated that an accumulation of very-long-chain fatty acid (VLCFA)-containing phytoceramides can induce the UPR. nih.gov This suggests that this compound, due to its docosanoyl (C22:0) chain, can contribute to the generation of "lipid bilayer stress." This form of stress is thought to be sensed by the ER-resident stress sensor IRE1, leading to its activation and the initiation of the UPR cascade. nih.gov The accumulation of these bulky, saturated lipids may alter the physical properties of the ER membrane, such as its fluidity and thickness, thereby triggering a stress response.

The induction of the UPR by phytoceramides appears to be a specific cellular mechanism. Studies have shown that the overexpression of phytoceramidase (YPC1), an enzyme that breaks down phytoceramides, can alleviate the UPR activation caused by the accumulation of these lipids. nih.gov This highlights the direct role of phytoceramides like this compound in initiating this particular stress signaling pathway.

| Cellular Stress Response | Role of Very-Long-Chain Phytoceramides | Key Findings | References |

| Unfolded Protein Response (UPR) | Induction of ER stress | Accumulation of VLCFA-containing phytoceramides activates the IRE1 pathway of the UPR. | nih.gov |

| Lipid Bilayer Stress | Alteration of ER membrane properties | The physical presence of very-long-chain phytoceramides is thought to cause stress within the lipid bilayer, triggering a cellular response. | nih.gov |

Interactions with Other Biomolecules

The biological functions of this compound are further understood through its interactions with other key cellular components, including proteins and other signaling lipids.

Ceramide-Protein Interactions and Allosteric Regulation

While direct protein binding studies specifically on this compound are limited, the broader class of ceramides is known to interact with and regulate the activity of several key proteins. These interactions are often dependent on the acyl chain length of the ceramide.

Long-chain and very-long-chain ceramides have been shown to indirectly activate Protein Phosphatase 2A (PP2A) . researchgate.net This activation occurs through the binding of the ceramide to an inhibitory subunit of PP2A, leading to the release of the active catalytic subunit. PP2A is a major serine/threonine phosphatase involved in a wide array of cellular processes, including cell cycle regulation, signal transduction, and apoptosis.

Ceramides can also modulate the activity of certain isoforms of Protein Kinase C (PKC) . For instance, some studies have shown that ceramides can inhibit specific PKC isoforms, thereby influencing downstream signaling pathways. nih.gov Given that this compound possesses a very-long-chain acyl group, it is plausible that it participates in similar regulatory interactions, potentially with a unique specificity or affinity compared to shorter-chain ceramides.

| Interacting Protein | Type of Interaction | Functional Outcome | Supporting Evidence (General Ceramides) |

| Protein Phosphatase 2A (PP2A) | Indirect activation | Dephosphorylation of target proteins, influencing various cellular pathways. | researchgate.net |

| Protein Kinase C (PKC) | Modulation of activity | Regulation of downstream signaling cascades. | nih.gov |

Regulation of Protein Multimerization and Segregation

The long, saturated acyl chain of this compound influences the organization of the lipid membranes in which it resides. This, in turn, can regulate the multimerization and segregation of membrane proteins. Ceramides are known to form specialized membrane domains, often referred to as ceramide-rich platforms. nih.gov

These platforms can serve as sites for the clustering of specific receptor proteins, such as the Fas receptor (CD95), which is essential for the initiation of apoptosis. nih.gov The formation of these receptor clusters is a critical step in signal transduction. The incorporation of this compound into these platforms could modulate their size, stability, and protein composition, thereby influencing the efficiency of signaling.

Furthermore, the interplay between ceramides of different chain lengths can affect the formation of channels in mitochondrial membranes, a key event in apoptosis. Very-long-chain ceramides have been observed to interfere with the channel-forming ability of long-chain ceramides. ahajournals.org This suggests a regulatory role for this compound in controlling the assembly of protein complexes involved in critical cellular decisions like cell death.

Interplay with other Lipid Signaling Molecules

This compound does not function in isolation but rather as part of a complex network of lipid signaling molecules. The metabolic conversion of ceramides gives rise to other bioactive lipids, creating a dynamic interplay that fine-tunes cellular responses.

One of the most critical metabolic products of ceramides is sphingosine-1-phosphate (S1P) . The balance between ceramide and S1P levels is often described as a "rheostat" that determines cell fate, with ceramides generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation. ahajournals.org The enzymatic breakdown of this compound would yield phytosphingosine, which can then be phosphorylated to phytosphingosine-1-phosphate, a molecule with its own distinct signaling properties.

Recent research has also highlighted the interaction between cellular stress and sphingolipid metabolism. Various cellular stressors can lead to the accumulation of S1P, which can then activate inflammatory signaling pathways through receptors like NOD1/2. cam.ac.uk This indicates that the metabolic flux through the sphingolipid pathway, originating from complex phytoceramides like this compound, is intricately linked to inflammatory and stress responses.

Mechanisms of Action at the Molecular Level

The molecular mechanisms through which this compound exerts its effects are beginning to be elucidated, with evidence pointing towards direct interactions with nuclear receptors.

Direct Receptor Binding or Ligand Activity (if applicable in research context)

Emerging research has identified phytoceramides as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs) . nih.gov PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Studies have shown that phytoceramides can activate PPARα, PPARβ/δ, and PPARγ. nih.gov

The activation of PPARs by phytoceramides was confirmed using a reporter system where the ligand-binding domain (LBD) of the PPAR was fused to a Gal4 DNA-binding domain. The results indicated that the transcriptional activation was dependent on the presence of the PPAR LBD, suggesting a direct interaction. nih.gov Specifically, phytoceramides were shown to activate PPARα in hepatocytes, implying a role in regulating lipid metabolism in the liver. nih.gov

Given that this compound is a phytoceramide, it is plausible that it can act as a direct ligand for PPARs, thereby regulating the expression of target genes involved in metabolic processes. This provides a direct molecular mechanism for its observed biological effects.

| Receptor | Ligand Activity | Potential Downstream Effects | References |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Agonist | Regulation of lipid and glucose metabolism. | nih.gov |

Indirect Effects on Enzyme Activities and Kinase Cascades

This compound, as a member of the long-chain phytoceramide family, is implicated in the indirect regulation of various intracellular signaling pathways through the modulation of key enzymes and kinase cascades. While direct studies on this specific phytoceramide are limited, the broader class of ceramides, particularly those with long acyl chains, has been shown to exert significant influence on cellular processes by affecting protein phosphatases and mitogen-activated protein kinase (MAPK) pathways.

A primary mechanism by which ceramides indirectly regulate cellular signaling is through the activation of ceramide-activated protein phosphatases (CAPPs), which include members of the protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) families. wikipedia.orgresearchgate.net These serine/threonine phosphatases, once activated by ceramides, can dephosphorylate a variety of protein substrates, thereby altering their activity and downstream signaling.

For instance, ceramides can activate PP2A, which in turn can dephosphorylate and inactivate the anti-apoptotic protein Bcl2, promoting apoptosis. wikipedia.org Furthermore, the activation of PP2A by ceramides can lead to the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation. nih.gov This occurs through the dephosphorylation and inactivation of Akt. nih.gov Ceramides have also been shown to activate the α isoform of protein phosphatase 1 (PP1α), which can dephosphorylate and regulate ERM (ezrin/radixin/moesin) proteins, key regulators of cell membrane dynamics and signaling. nih.gov

In addition to activating protein phosphatases, ceramides can modulate various kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. Research has demonstrated that ceramides can lead to the phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress, inflammation, and apoptosis. nih.govtmu.edu.tw The activation of these pathways can be mediated by upstream kinases such as apoptosis signal-regulating kinase 1 (ASK1), which can be activated following ceramide-induced dissociation from its inhibitor, thioredoxin. tmu.edu.tw

The accumulation of very long-chain fatty acid-containing phytoceramides, a category that includes this compound, has been linked to the induction of the unfolded protein response (UPR). nih.gov This suggests a role for these lipids in responding to endoplasmic reticulum (ER) stress. nih.govnih.gov

The following tables summarize the indirect effects of ceramides on key enzymes and kinase cascades, providing a framework for understanding the potential roles of this compound in cellular signaling.

Table 1: Indirect Effects of Ceramides on Enzyme Activities

| Enzyme | Observed Effect | Downstream Consequence | References |

| Protein Phosphatase 2A (PP2A) | Activation | Dephosphorylation and inactivation of Akt and Bcl2. | wikipedia.orgnih.govfrontiersin.org |

| Protein Phosphatase 1 (PP1) | Activation of PP1α isoform | Dephosphorylation of ERM proteins. | nih.gov |

Table 2: Indirect Effects of Ceramides on Kinase Cascades

| Kinase Cascade | Key Kinases Affected | Observed Effect | Downstream Consequence | References |

| Mitogen-Activated Protein Kinase (MAPK) | p38 MAPK, JNK | Phosphorylation and activation. | Regulation of apoptosis and stress responses. | nih.govtmu.edu.tw |

| PI3K/Akt Pathway | Akt (Protein Kinase B) | Dephosphorylation and inactivation (via PP2A). | Inhibition of cell survival and proliferation signals. | nih.gov |

It is important to note that while these findings for ceramides and long-chain ceramides provide a strong basis for inferring the function of this compound, further research is required to elucidate the specific and potentially unique effects of this particular phytoceramide.

Role in Biological Systems and Pathophysiological Models Mechanistic Studies

Involvement in Metabolic Homeostasis Models

N-(docosanoyl)-4R-hydroxysphinganine, a member of the phytoceramide class, is recognized as a mammalian metabolite and participates in the intricate network of lipid signaling and metabolism. ebi.ac.uk Its foundational component, 4-hydroxysphinganine (B1654555) (phytosphingosine), is a bioactive sphingoid base that influences cellular processes critical to metabolic health. hmdb.camedchemexpress.com

While direct studies on this compound are specific, the role of its precursor, phytosphingosine (B30862), provides critical insights into its potential functions. Phytosphingosine has been identified as an activator of G protein-coupled receptor 120 (GPR120). medchemexpress.com The activation of this receptor is a known mechanism for enhancing insulin (B600854) sensitivity, and as such, GPR120 activators are explored in the context of type II diabetes research. medchemexpress.com This suggests that phytosphingosine and its derivatives, including this compound, are part of a class of lipid molecules that can modulate cellular responses to insulin. The acylation of phytosphingosine to form phytoceramides is a key metabolic step, placing these complex sphingolipids within the broader pathways that regulate glucose homeostasis.

Research in both yeast and mammalian cell models has demonstrated that phytosphingosine, the backbone of this compound, is not merely a structural component but is actively metabolized. nih.gov It serves as a substrate for a pathway that generates odd-numbered fatty acids, which are then integrated into glycerophospholipids like phosphatidylcholine. nih.gov The enzyme long-chain base 1-phosphate lyase is critical for this process. nih.gov The identification of this compound as a mouse metabolite further confirms its place within mammalian lipid networks. ebi.ac.uk This metabolic route highlights a significant function for phytosphingosine-containing sphingolipids beyond their structural roles, connecting them to the synthesis and diversification of other major lipid classes.

Interactive Table: Key Findings in Phytosphingosine Metabolism (Note: This table summarizes findings on the precursor, phytosphingosine, which forms this compound upon acylation.)

| Organism/Model | Finding | Metabolic Outcome | Reference |

| Yeast (S. cerevisiae) | Phytosphingosine is metabolized via a pathway involving long-chain base 1-phosphate lyase. | Production of odd-numbered fatty acids (e.g., C15) and their incorporation into glycerophospholipids. | nih.gov |

| Mammalian Cells | The metabolic pathway for phytosphingosine is conserved. | Generation of odd-numbered fatty acids and integration into cellular lipids. | nih.gov |

| Yeast (S. cerevisiae) | 2-hydroxypalmitic acid was identified as an intermediate in the pathway. | Elucidation of a key step in the breakdown of hydroxylated sphingoid bases. | nih.gov |

| Mouse (Mus musculus) | N-docosanoyl-4-hydroxysphinganine is an endogenous metabolite. | Confirms the in vivo presence and relevance of this specific phytoceramide in mammalian systems. | ebi.ac.uk |

Role in Plant Physiology and Stress Response Models

In plants, sphingolipids are fundamental components of cellular membranes and are crucial for proper growth and response to environmental challenges. nih.gov 4-hydroxysphinganine is a predominant long-chain base in plant tissues, underscoring the importance of its acylated forms, such as this compound. nih.gov

Sphingolipids are integral to the structure and function of the plasma membrane and endomembrane system in plants. nih.gov The formation of ceramides (B1148491), including phytoceramides like this compound, from long-chain bases is a foundational step in the synthesis of more complex glycosyl inositol (B14025) phosphoceramides (GIPCs), the most abundant sphingolipids in plants. nih.gov These lipids are essential for maintaining membrane integrity, which is critical for the processes of cell division and expansion that drive growth in areas of high mitotic activity, such as root meristems. While not studied in isolation, the absolute requirement of complex sphingolipids for plant viability implies an essential role for their constituent building blocks.

Plants have developed mechanisms to tolerate toxic compounds produced by pathogenic fungi, such as sphinganine-analog mycotoxins (SAMs). nih.govnih.gov Mycotoxins like fumonisins act by inhibiting ceramide synthase, the enzyme that acylates sphingoid bases. nih.govnih.gov This inhibition leads to the toxic accumulation of free sphinganine (B43673), which can trigger programmed cell death. nih.gov

One plant defense mechanism involves the detoxification of this excess sphinganine. The enzyme sphinganine hydroxylase can convert sphinganine into 4-hydroxysphinganine (phytosphingosine). nih.gov This product is less toxic and can then be acylated by ceramide synthases to form various N-acylphytosphingosines, including this compound. This process effectively sequesters the toxic precursor into a stable and functional complex sphingolipid, thereby mediating resistance to the mycotoxin.

Plants subjected to low-oxygen (hypoxic) stress, such as during soil waterlogging, undergo significant lipid remodeling to survive. researchgate.netnih.gov Studies in Arabidopsis have shown that hypoxic conditions lead to a notable increase in the levels of ceramides and hydroxyceramides. nih.gov Specifically, the accumulation of unsaturated very-long-chain ceramide species was shown to be a protective strategy, modulating ethylene (B1197577) signaling to enhance survival. nih.gov this compound is a very-long-chain (C22) hydroxyceramide. The observed elevation of the general class of hydroxyceramides under hypoxia strongly suggests that molecules like this compound are part of the protective lipid profile that helps plants tolerate the stress associated with low-oxygen environments. nih.gov

Interactive Table: Lipid Profile Changes in Arabidopsis Under Hypoxia

| Lipid Class / Species | Change Under Hypoxia | Implied Role | Reference |

| Total Ceramides | Significant Elevation | Stress Signaling / Membrane Remodeling | nih.gov |

| Total Hydroxyceramides | Significant Elevation | Protective Strategy / Signaling | nih.gov |

| Unsaturated Very-Long-Chain Ceramides (e.g., C24:1) | Significant Elevation | Modulation of Ethylene Signaling / Enhanced Tolerance | nih.gov |

| Phosphatidylcholine (PC) | Decrease | Remodeling of Membrane Composition | nih.gov |

| Phosphatidylethanolamine (PE) | Decrease | Remodeling of Membrane Composition | nih.gov |

Mechanistic Studies in Neurological Disease Models

The role of the specific phytoceramide, this compound, in neurological disease models is an emerging area of scientific inquiry. While direct studies focusing exclusively on this compound are limited, its constituent parts—a phytosphingosine backbone and a docosanoyl (C22:0) very-long-chain fatty acid—implicate it in the broader context of sphingolipid metabolism, which is known to be dysregulated in a variety of neurodegenerative disorders.

Alterations in Sphingolipid Profiles in Neurodegenerative Models

Alterations in the profiles of sphingolipids, including specific ceramide species, are a documented feature of several neurodegenerative diseases. Research has indicated that the balance between different ceramide species, characterized by the length of their fatty acid chains, is crucial for normal cellular function, and shifts in this balance can contribute to pathology.

Studies on human brain tissue and animal models of neurodegenerative diseases have revealed significant changes in the levels of very-long-chain ceramides, a category that includes this compound. For instance, in the context of cerebrovascular diseases, which share pathophysiological mechanisms with neurodegeneration, plasma levels of C22:0 ceramides have been found to be elevated in patients with acute ischemic stroke. nih.gov Similarly, in spontaneously hypertensive rats, an animal model with relevance to cerebrovascular contributions to cognitive decline, C22:0 ceramides were among the species that were significantly increased. nih.gov

In Alzheimer's disease, early-stage increases in the de novo synthesis of ceramides, particularly C22:0 and C24:0 species, have been reported. This suggests that the pathways leading to the formation of this compound may be upregulated in the initial phases of this neurodegenerative condition. The table below summarizes findings on the alterations of very-long-chain ceramides in relevant disease models.

| Disease Model | Ceramide Species | Observed Alteration | Reference |

| Acute Ischemic Stroke (Human) | C22:0 Ceramide | Increased plasma levels | nih.gov |

| Spontaneously Hypertensive Rats | C22:0 Ceramide | Increased levels | nih.gov |

| Early-Stage Alzheimer's Disease (Human) | C22:0 Ceramide | Increased de novo synthesis |

These findings collectively suggest that the metabolic pathways involving this compound are likely perturbed in the context of neurodegenerative and related neurological conditions. The accumulation of this and other very-long-chain ceramides could have significant downstream consequences for neuronal health.

Molecular Mechanisms in Neuronal Homeostasis and Pathophysiology (non-clinical)

The molecular mechanisms through which this compound may influence neuronal homeostasis and pathophysiology are multifaceted, stemming from the biological activities of both ceramides in general and phytoceramides more specifically. Ceramides are central signaling molecules that can influence critical cellular processes such as apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.

General studies on phytoceramides (PCER) have demonstrated their potential for neuroprotection. In cultured cortical neuronal cells, phytoceramide treatment has been shown to protect against glutamate-induced neurotoxicity. Furthermore, in animal models of cognitive impairment, administration of phytoceramide has been found to ameliorate memory deficits. These findings suggest that this compound, as a phytoceramide, could contribute to neuroprotective signaling pathways.

The very-long-chain nature of the docosanoyl group in this compound is also of mechanistic significance. The equilibrium between long-chain and very-long-chain ceramides can regulate cell fate, with shifts towards long-chain ceramides often promoting apoptosis. Conversely, very-long-chain ceramides are essential for specific physiological functions, and their dysregulation can lead to pathology. For example, the enzyme ceramide synthase 2 is responsible for producing very-long-chain ceramides (C22-C24), and its disruption in mice leads to myelin defects and cerebellar degeneration.

Broader Implications in Cellular Models of Disease (e.g., inflammation, where mechanism is the focus)

Beyond its direct role in neurons, this compound is implicated in broader cellular processes such as inflammation, which is a key component of many neurodegenerative diseases. The anti-inflammatory properties of sphingolipids, and phytosphingosine in particular, have been investigated in various cellular models.

Phytosphingosine, the sphingoid base of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, phytosphingosine can suppress the production of pro-inflammatory mediators. The underlying mechanisms often involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes.

Under inflammatory conditions, such as those induced by the bacterial endotoxin (B1171834) LPS, cellular signaling cascades are activated, leading to the production of inflammatory cytokines and other mediators. The potential influence of this compound in these pathways can be inferred from studies on related compounds. The table below outlines the key inflammatory signaling pathways and the observed effects of related sphingolipids.

| Cellular Model | Stimulus | Signaling Pathway | Effect of Related Sphingolipids |

| Macrophages | Lipopolysaccharide (LPS) | NF-κB | Inhibition by phytosphingosine |

| Macrophages | Lipopolysaccharide (LPS) | MAPK (p38, ERK, JNK) | Inhibition by phytosphingosine |

The anti-inflammatory actions of the phytosphingosine backbone suggest that this compound could play a role in mitigating neuroinflammation. Astrocytes, a type of glial cell in the brain, are known to increase their ceramide levels during neuroinflammation, and these ceramides can be secreted to affect neighboring neurons. The specific contribution of phytoceramides like this compound to this process is an area for further investigation. The ability of its constituent parts to modulate inflammatory signaling pathways highlights its potential significance in the inflammatory component of neurodegenerative diseases.

Advanced Methodologies for Research and Analysis of N Docosanoyl 4r Hydroxysphinganine

Sample Preparation and Extraction Techniques for Complex Lipid Mixtures

The initial and most critical step in the analysis of N-(docosanoyl)-4R-hydroxysphinganine is its extraction from a biological sample. Given that lipids exist in complex mixtures, the chosen extraction method must efficiently isolate them while minimizing degradation or alteration.

Standard methods for total lipid extraction, such as the Folch or Bligh and Dyer techniques, are commonly employed. capes.gov.br These methods use a chloroform/methanol solvent system to partition lipids from other cellular components. For quantitative studies, the process often involves fortifying the biological material—be it cells, tissues, or fluids—with a known quantity of an internal standard before extraction. nih.gov This allows for the correction of any analyte loss during the preparation steps.

Following the initial extraction, the solvent is typically evaporated under nitrogen or using a vacuum concentrator to obtain a dried lipid residue. nih.govresearchgate.net This residue is then carefully reconstituted in a solvent that is compatible with the subsequent analytical instrumentation, such as the mobile phase used for liquid chromatography. nih.gov The sample is often sonicated and centrifuged to ensure complete dissolution and to remove any particulate matter before being transferred to an autosampler vial for analysis. nih.gov

Chromatographic Separation Techniques

Chromatography is fundamental to lipidomics, serving to separate the highly complex lipid extract into its individual components before detection and analysis. The choice of chromatographic technique depends on the specific analytical goal, such as profiling ceramide classes or determining fatty acid composition.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for lipidomics and the analysis of phytoceramides like this compound. creative-proteomics.comcreative-proteomics.com These methods offer precise and efficient separation of lipid species, enabling reliable quantification and identification. creative-proteomics.com

The separation can be performed using different column chemistries. Reversed-phase (RP) HPLC, often using a C18 stationary phase, separates phytoceramides based on their hydrophobicity, which is influenced by the length and saturation of their fatty acid chains. creative-proteomics.com Normal-phase (NP) HPLC, on the other hand, can separate ceramide subclasses based on the polarity of their head groups. creative-proteomics.comnih.gov For instance, a polyvinyl alcohol (PVA)-Sil column has been shown to provide excellent separation and peak shape for various ceramide subclasses. nih.gov

| Technique | Column Type | Principle of Separation | Application for this compound |

|---|---|---|---|

| UHPLC/HPLC | Reversed-Phase (e.g., C18) | Separates based on hydrophobicity (acyl chain length and saturation). creative-proteomics.com | Separates this compound from other ceramides (B1148491) with different fatty acid chains. |

| NPLC | Normal-Phase (e.g., PVA-Sil) | Separates based on the polarity of the head group. nih.gov | Separates phytoceramides (containing a hydroxysphinganine base) from other ceramide classes. |

Gas Chromatography (GC) is a powerful technique for analyzing the constituent parts of ceramides, particularly their fatty acid chains. creative-proteomics.comcreative-proteomics.com However, ceramides themselves are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. researchgate.netnih.gov Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the non-volatile ceramide into a more volatile and stable compound. creative-proteomics.comresearchgate.net

This is often achieved by cleaving the amide bond to release the fatty acid, which is then esterified to form a fatty acid methyl ester (FAME). karger.com Alternatively, the intact ceramide can be derivatized to form a trimethylsilyl (B98337) (TMS) ether, which is sufficiently volatile for GC analysis. nih.govresearchgate.net Following derivatization, the sample is introduced into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column. karger.com GC is highly sensitive and particularly well-suited for profiling the chain lengths and saturation of the fatty acids within ceramides. creative-proteomics.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique frequently used for the preliminary separation and qualitative analysis of ceramides from complex lipid extracts. nih.govnih.gov In this method, the lipid extract is applied to a silica (B1680970) gel plate, which is then developed in a chamber with a specific solvent system. researchgate.netnih.gov This process separates lipid classes into distinct bands based on their polarity.

HPTLC can effectively separate major ceramide classes and can be used to compare the lipid profiles of different samples. researchgate.netclubdeccm.com After separation, the lipid bands are visualized, often by spraying with a reagent like copper sulfate (B86663) and heating, which makes the lipid spots visible for documentation and comparison. researchgate.net While HPTLC is a valuable tool for initial screening, it is generally considered more time-consuming and requires larger amounts of sample material compared to more modern techniques like LC-MS. nih.gov It is often used as a purification step, where the ceramide band is scraped from the plate for subsequent analysis by other methods like GC or mass spectrometry. karger.com

Mass Spectrometry (MS)-Based Approaches

Mass Spectrometry (MS) is an indispensable tool in lipidomics for its high sensitivity and ability to provide detailed structural information. When coupled with a chromatographic separation technique, it offers unparalleled analytical power for identifying and quantifying specific lipid molecules like this compound.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for ceramide analysis. creative-proteomics.com This hybrid technique leverages the separation capabilities of HPLC with the detection power of MS, providing high specificity and sensitivity for analyzing complex lipid mixtures. creative-proteomics.comchromatographyonline.com

In an LC-MS/MS workflow, the effluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged ions from the lipid molecules. nih.govnih.gov These ions are then analyzed by the mass spectrometer. For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov MRM is a highly specific and sensitive technique that filters for a specific precursor ion (the parent molecule) and a specific product ion (a characteristic fragment), allowing for precise quantification even at very low concentrations. nih.govnih.gov

For structural identification, tandem mass spectrometry (MS/MS) is used. A specific precursor ion, such as the protonated molecule of this compound, is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint, confirming the identity of the sphingoid base and the attached fatty acid. nih.govnih.gov This level of detail is crucial for distinguishing between closely related ceramide species. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) systems, further enhance the confidence in identification. researchgate.net

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 640.62388 | 275.4 |

| [M+Na]⁺ | 662.60582 | 278.4 |

| [M-H]⁻ | 638.60932 | 261.0 |

| [M+NH₄]⁺ | 657.65042 | 272.0 |

| [M+H-H₂O]⁺ | 622.61386 | 271.8 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Targeted Multiple Reaction Monitoring (MRM) for Specificity

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique ideal for quantifying specific molecules like this compound within complex biological mixtures. proteomics.com.au This method utilizes a triple quadrupole mass spectrometer to perform two stages of mass filtering.

First, a specific precursor ion corresponding to the target molecule is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (the collision cell). In the third quadrupole, one or more specific fragment ions, known as product or daughter ions, are selected and detected. proteomics.com.aucreative-proteomics.com This dual-filtering process significantly reduces background noise and enhances the signal for the analyte of interest, providing exceptional specificity and sensitivity. proteomics.com.au

The high selectivity of MRM allows for the accurate quantitation of lipids, metabolites, peptides, and proteins from complex samples such as plasma and serum. proteomics.com.au Even when proteins are highly homologous, with sequence differences as minor as 1%, MRM can be used to develop specific assays to distinguish between them. proteomics.com.au The sensitivity of this technique is noteworthy, with the ability to detect peptides at femtomole concentrations. proteomics.com.au In discovery proteomics, MRM is often employed for the validation of potential biomarkers by providing absolute quantification of specific proteins. nih.govnih.gov

| Attribute | Description |

| Principle | Selects a precursor ion and a specific fragment ion for detection. |

| Instrumentation | Triple quadrupole mass spectrometer. |

| Advantage | High specificity and sensitivity, reduced background noise. |

| Application | Absolute quantification of specific analytes in complex mixtures. |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of lipids, including this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. researchgate.net This precision is often combined with tandem mass spectrometry (MS/MS) to generate fragmentation patterns that reveal the molecule's structural details. nih.gov

When analyzing lipids with HRMS, researchers often couple it with separation techniques like liquid chromatography (LC) to resolve isomers and isobars before mass analysis. nih.gov The combination of chromatographic retention time, accurate mass measurements, and fragmentation data allows for confident identification of the lipid. nih.gov Advanced techniques such as ion mobility-mass spectrometry (IM-MS) can further aid in identification by providing information on the ion's size and shape through its collision cross-section (CCS). nih.gov

The process of structural elucidation using HRMS involves:

Accurate Mass Measurement: Determining the precise molecular weight to infer the elemental formula. researchgate.net

Tandem Mass Spectrometry (MS/MS): Fragmenting the molecule and analyzing the resulting product ions to understand its substructures. nih.gov

Spectroscopic Analysis: Integrating data from other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for complete structural confirmation. researchgate.netresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.govpramanaresearch.org For non-volatile molecules like this compound, chemical derivatization is necessary to increase their volatility and thermal stability, making them suitable for GC-MS analysis. nih.govsemanticscholar.org

The process involves separating the derivatized compounds in a gas chromatograph, where they are vaporized and passed through a column. The separation is based on the compounds' different affinities for the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.govpramanaresearch.org This mass spectrum acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries like those from the National Institute of Standards and Technology (NIST). florajournal.com

Common derivatization techniques for lipids include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. semanticscholar.org For instance, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) is used to derivatize amino acids for GC-MS analysis. nih.gov

Isotopic Tracing and Metabolic Labeling for Pathway Analysis (e.g., 13C-labeled serine)

Isotopic tracing is a powerful technique used to track the metabolic fate of molecules and elucidate biochemical pathways. nih.gov By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can follow the incorporation of the isotope into various downstream metabolites. nih.govnih.gov

For the study of this compound, which is a ceramide, ¹³C-labeled serine is a particularly relevant tracer. Serine is a direct precursor in the de novo synthesis of the sphingoid base backbone of all sphingolipids. By supplying cells with ¹³C-serine, the label will be incorporated into sphinganine (B43673) and subsequently into ceramides, allowing for the analysis of the biosynthetic pathway. researchgate.net

The analysis is typically performed using mass spectrometry or NMR to detect the mass shift or signal change caused by the presence of the ¹³C isotope. nih.gov This allows for the quantification of metabolic fluxes and the identification of active metabolic routes. nih.gov For example, analyzing the labeling patterns of amino acids derived from central metabolites can provide insights into the activity of pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

This approach involves three main steps:

Labeling: Cells are cultured in a medium containing the ¹³C-labeled substrate. nih.gov

Analysis: The distribution of the ¹³C label in metabolites is measured, often using GC-MS or LC-MS. nih.gov

Interpretation: The labeling patterns are used to deduce the flow of atoms through metabolic pathways. nih.gov

Lipidomic Profiling and Quantitative Analysis Strategies

Lipidomic profiling aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. For a specific lipid like this compound, quantitative lipidomics strategies are essential to understand its regulation and function. These strategies often rely on mass spectrometry coupled with liquid chromatography (LC-MS).

Quantitative analysis can be either relative or absolute. Relative quantification compares the abundance of a lipid across different samples, while absolute quantification determines the exact concentration of the lipid. Absolute quantification typically requires the use of internal standards, which are structurally similar molecules (often isotopically labeled) added to the sample in a known amount.

Modern lipidomic workflows often utilize high-resolution mass spectrometry for accurate identification and tandem MS for structural confirmation. nih.gov The development of targeted methods, such as MRM, allows for the highly sensitive and specific quantification of a predefined list of lipids, including different ceramide species. proteomics.com.au

Genetic and Biochemical Research Tools

To investigate the functional roles of this compound, researchers employ various genetic and biochemical tools to manipulate its metabolic pathways.

Gene Silencing (e.g., siRNA) and Gene Editing Approaches

Gene silencing and gene editing techniques are used to modulate the expression of genes involved in the synthesis or degradation of this compound, thereby altering its cellular levels.

Gene Silencing (siRNA): RNA interference (RNAi) is a natural process of gene silencing that can be harnessed experimentally using small interfering RNAs (siRNAs). nih.govsigmaaldrich.com siRNAs are short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of a target gene. nih.gov When introduced into cells, the siRNA is incorporated into the RNA-induced silencing complex (RISC). nih.govmdpi.com The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing the synthesis of the corresponding protein. mdpi.com

By targeting the mRNAs of enzymes like ceramide synthases, which are responsible for attaching the docosanoyl fatty acid to the phytosphingosine (B30862) backbone, researchers can specifically reduce the production of this compound and study the resulting cellular phenotypes. The effectiveness of gene silencing can be readily assessed, for example, through luciferase assays if a reporter system is used. nih.gov

Gene Editing (CRISPR/Cas): CRISPR-Cas systems provide a powerful tool for permanent gene editing. The CRISPR-Cas9 system, for example, uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome. Cas9 then creates a double-strand break in the DNA, which can be repaired by the cell's natural repair mechanisms. This can be exploited to knock out a gene (by introducing mutations during repair) or to insert new genetic material.

In Vitro Enzyme Assays for Ceramide Synthase Activity

The synthesis of this compound is catalyzed by ceramide synthases (CerS), a family of six enzymes in mammals (CerS1-6). nih.gov These enzymes exhibit specificity for different fatty acyl-CoA substrates. nih.gov To specifically study the synthesis of this compound, an in vitro assay would be designed to measure the activity of the ceramide synthase responsible for utilizing docosanoyl-CoA and 4R-hydroxysphinganine as substrates.

Modern in vitro assays for CerS activity have moved away from traditional radioactive methods towards safer and more efficient techniques, such as those employing fluorescently labeled substrates or liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov

A common approach involves the use of a fluorescently labeled sphingoid base, such as NBD-sphinganine. nih.govavantiresearch.comnih.gov In this type of assay, the fluorescent substrate is incubated with a source of ceramide synthase, typically a cell or tissue homogenate, and the specific fatty acyl-CoA, in this case, docosanoyl-CoA. nih.gov The product, fluorescently labeled N-(docosanoyl)-sphinganine, can then be separated from the unreacted substrate using techniques like solid-phase extraction and quantified by fluorescence measurement. avantiresearch.comnih.gov This method offers high sensitivity and allows for a rapid determination of enzyme activity. avantiresearch.com

Alternatively, LC-MS/MS provides a highly sensitive and accurate method for measuring the formation of specific ceramide species. nih.gov In this setup, unlabeled 4R-hydroxysphinganine and docosanoyl-CoA would be used as substrates. The reaction mixture is then analyzed by LC-MS/MS to directly detect and quantify the amount of this compound produced. nih.gov This technique has the advantage of being able to measure the endogenous, non-derivatized product, providing a more direct assessment of enzyme activity.

The table below summarizes the different mammalian ceramide synthases and their known fatty acyl-CoA specificities, which is crucial for identifying the likely CerS involved in the synthesis of this compound.

| Ceramide Synthase Isoform | Preferred Fatty Acyl-CoA Chain Lengths |

| CerS1 | C18-CoA |

| CerS2 | C22-C26-CoA (very-long-chain) |

| CerS3 | C26 and longer (ultra-long-chain) |

| CerS4 | C18-C20-CoA |

| CerS5 | C16-CoA |

| CerS6 | C14-C16-CoA |

| Data compiled from multiple research sources. nih.gov |

Given that docosanoyl-CoA is a C22 fatty acyl-CoA, CerS2 would be the primary candidate for the synthesis of this compound. Therefore, an in vitro assay for this specific compound would typically involve the use of materials known to be rich in CerS2.

Utilization of Specific Inhibitors (e.g., myriocin) to Perturb Sphingolipid Metabolism in Research Models

To investigate the functional roles of this compound and other sphingolipids, researchers often employ specific inhibitors to disrupt their metabolic pathways. Myriocin (B1677593) is a potent and highly selective inhibitor of serine palmitoyl-CoA transferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of all sphingolipids. nih.govnih.gov By inhibiting SPT, myriocin effectively reduces the cellular pool of sphingoid bases, including 4R-hydroxysphinganine, thereby preventing the synthesis of downstream sphingolipids such as this compound.

The use of myriocin in research models has provided significant insights into the physiological and pathological roles of sphingolipids. nih.gov For instance, studies have shown that myriocin treatment can alter the levels of various sphingolipids and impact conditions like atherosclerosis and the response to myocardial ischemia-reperfusion injury. nih.govnih.gov

In a research context focused on this compound, myriocin would be used to deplete the cells or organism of this and other de novo synthesized sphingolipids. By observing the resulting physiological or pathological changes, researchers can infer the functions of these lipids. For example, myriocin has been shown to reduce ceramide levels and improve insulin (B600854) resistance in animal models. nih.gov

The effects of myriocin on sphingolipid metabolism have been documented in various studies. The table below provides an example of the observed changes in plasma sphingolipid levels in apoE-deficient mice treated with myriocin.

| Sphingolipid | Diet | Percent Decrease with Myriocin Treatment |

| Sphingomyelin (B164518) | Chow | 54% |

| Ceramide | Chow | 32% |

| Sphingosine-1-phosphate | Chow | 73% |

| Sphingomyelin | High-fat | 59% |

| Ceramide | High-fat | 66% |

| Sphingosine-1-phosphate | High-fat | 81% |

| Data adapted from a study on apoE-deficient mice. nih.gov |

Future Research Directions and Unanswered Questions

Elucidating Novel Mechanisms of N-(docosanoyl)-4R-hydroxysphinganine Action

While phytoceramides, in general, are recognized for their structural role in maintaining the skin's barrier function, the specific and potentially unique mechanisms of action for this compound are largely unknown. Future research should focus on moving beyond its structural contributions to uncover novel signaling and regulatory roles. It is a known mammalian metabolite, and its functions are likely diverse. ebi.ac.uk Key questions that need to be addressed include its potential involvement in intracellular signaling cascades, its influence on membrane biophysics beyond simple structural integrity, and its role in intercellular communication.

Identification of Additional Protein Interaction Partners and Binding Sites

The biological effects of many lipid molecules are mediated through direct interactions with proteins. Identifying the specific protein partners of this compound is a critical next step. Advanced proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and limited proteolysis-mass spectrometry (LiP-MS), could be employed to identify proteins that directly bind to this lipid. nih.gov Determining the precise binding sites on these partner proteins will be crucial for understanding the functional consequences of these interactions.

Table 1: Potential Protein Interaction Discovery

| Research Question | Proposed Methodological Approach | Potential Outcomes |

| What proteins does this compound interact with? | Affinity Purification-Mass Spectrometry (AP-MS) | Identification of a list of putative protein binders. |

| Where on the protein does the interaction occur? | Limited Proteolysis-Mass Spectrometry (LiP-MS) | Mapping of specific binding domains or amino acid residues. |

| What is the functional consequence of the interaction? | In vitro binding assays and functional cellular assays | Validation of the interaction and elucidation of its biological significance. |

Dynamic Regulation of this compound Levels in Response to Diverse Stimuli

The cellular concentration of signaling lipids is often tightly regulated in response to various internal and external cues. A significant knowledge gap exists regarding how the levels of this compound are dynamically regulated. Future studies should investigate the enzymatic pathways responsible for its synthesis and degradation. Furthermore, it is essential to explore how stimuli such as cellular stress, inflammatory signals, and changes in the metabolic state impact the abundance of this specific ceramide. Lipidomics analyses of cells or tissues exposed to various conditions will be instrumental in addressing these questions. mdpi.comnih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies